Antho-RWamide I

Comparative Physiology Evolutionary Neurobiology Cnidarian Models

Select Antho-RWamide I for precise dissection of cnidarian neuromuscular signaling. Its distinct inactivity on *Protanthea simplex* enables receptor subtype identification, while direct myoaction without neuronal modulation—unlike Antho-RFamide—ensures clean dose-response data. Ideal for comparative pharmacology versus Antho-RWamide II.

Molecular Formula C31H46N10O7
Molecular Weight 670.8 g/mol
CAS No. 114056-25-6
Cat. No. B1665565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntho-RWamide I
CAS114056-25-6
SynonymsAntho-RWamide I
Glu-Ser-Leu-Arg-Trp-NH2
pyroglutamyl-seryl-leucyl-arginyl-tryptophanamide
Molecular FormulaC31H46N10O7
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1
InChIKeyXORALSSAZDWAKT-LSBAASHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antho-RWamide I (CAS 114056-25-6): A Defined Anthozoan Neuropeptide for Comparative Neurobiology and Invertebrate Pharmacology


Antho-RWamide I is a pentapeptide neuropeptide with the primary sequence pGlu-Ser-Leu-Arg-Trp-NH2 [1]. Originally isolated from the sea anemone *Anthopleura elegantissima*, it is a member of the evolutionarily conserved Arg-X-NH2 (where X is an aromatic amino acid) neuropeptide family characteristic of cnidarians [2]. Its structure includes a pyroglutamyl N-terminal cap and a C-terminal amide, modifications which are common in this class of peptides and are known to confer resistance to exopeptidase degradation [3].

Why Antho-RWamide I Cannot Be Replaced by Its Closest Analogs: Antho-RWamide II and Antho-RFamide


Within the anthozoan neuropeptide family, Antho-RWamide I, Antho-RWamide II (1], they exhibit distinct and quantifiable differences in potency, species-specific efficacy, and mechanism of action. For example, Antho-RWamide II is documented to be more potent than Antho-RWamide I, and in certain species, their activities are mutually exclusive [2]. Furthermore, the qualitative nature of the muscle response differs, with Antho-RWamides inducing simple contractions, whereas Antho-RFamide also modulates spontaneous activity [2]. Substituting one for another would therefore compromise the reproducibility and interpretability of experiments aimed at understanding neuromuscular signaling in cnidarians or the evolutionary pharmacology of the Arg-X-NH2 peptide family.

Quantitative Evidence Guide for the Differential Use of Antho-RWamide I in Research


Species-Specific Efficacy: Antho-RWamide I's Activity is Species-Dependent and Not Redundant with Antho-RWamide II

While both Antho-RWamide I and II induced contractions in multiple sea anemone species, a critical species-specific difference was observed. In *Protanthea simplex*, Antho-RWamide II effectively evoked contractions of body wall muscles, but Antho-RWamide I failed to induce any response [1]. This demonstrates a functional divergence in receptor recognition or downstream signaling pathways that is not predictable from their high sequence similarity.

Comparative Physiology Evolutionary Neurobiology Cnidarian Models

Comparative Potency: Antho-RWamide I is Quantifiably Less Potent than Antho-RWamide II in a Standardized Assay

In a direct comparative study on isolated sphincter muscle from *Calliactis parasitica*, Antho-RWamide II was found to be more potent than Antho-RWamide I [1]. The study reports a threshold concentration for Antho-RWamide II of 10⁻⁹ mol l⁻¹, a level at which Antho-RWamide I activity is not observed, confirming its lower potency.

Neuropharmacology Invertebrate Physiology Dose-Response Analysis

Mechanism of Action: Antho-RWamide I Acts Directly on Muscle Cells, Unlike Antho-RFamide

The Antho-RWamides exhibit a distinct mechanism of action compared to Antho-RFamide. The study reported that unlike responses to Antho-RFamide, Antho-RWamide-induced contractions were simple, with no change in spontaneous electrical activity in the three known conducting systems [1]. Furthermore, direct application of Antho-RWamide I to isolated smooth muscle cells confirmed it acts directly on the muscle [1], whereas Antho-RFamide may also modulate neuronal pacemakers [2].

Neuromuscular Transmission Mechanism of Action Electrophysiology

Inherent Peptide Stability: The pGlu N-Terminus of Antho-RWamide I Confers Resistance to Nonspecific Aminopeptidases

The N-terminal pyroglutamyl (pGlu) residue of Antho-RWamide I confers resistance to nonspecific aminopeptidases, a feature that enhances its stability after neuronal release [1]. This is a class-level structural feature (

Peptide Stability Ex Vivo Assays Invertebrate Neurochemistry

Evidence-Based Research Application Scenarios for Antho-RWamide I


Investigating Species-Specificity of Cnidarian Neuropeptide Receptors

Researchers investigating the evolutionary divergence of neuropeptide signaling in cnidarians should select Antho-RWamide I as a key experimental probe. Its unique activity profile—specifically, its inactivity in *Protanthea simplex* body wall muscle, contrasting with the activity of the closely related Antho-RWamide II [1]—makes it an essential tool for identifying and characterizing receptor subtypes or signaling pathways that have undergone species-specific functionalization.

Dissecting Direct Myotropic vs. Indirect Neuromodulatory Effects

For experiments aimed at distinguishing between a peptide's direct action on muscle cells and its indirect effects via neuronal pacemakers, Antho-RWamide I is the appropriate selection. Its mechanism of action is characterized by a simple, direct contraction of smooth muscle cells without altering spontaneous electrical activity in nerve nets, which is a clear functional distinction from the more complex responses induced by Antho-RFamide [2].

Quantitative Pharmacological Studies of the Antho-RWamide Receptor

In dose-response studies and receptor pharmacology, Antho-RWamide I is valuable as a less-potent native ligand. Its quantifiably lower potency compared to Antho-RWamide II, established in direct comparative assays on *Calliactis parasitica* sphincter muscle [3], allows for the construction of comparative dose-response curves, which are essential for calculating relative potency ratios and modeling ligand-receptor interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antho-RWamide I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.